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Compound of Interest

Compound Name: EG01377 free base

CAS No.: 2227996-00-9

Cat. No.: B607274 Get Quote

Executive Summary: The EG01377 Profile
EG01377 is a potent, small-molecule antagonist of Neuropilin-1 (NRP1), designed to inhibit the

interaction between NRP1 and the C-terminal arginine motif of ligands such as VEGF-A165. It

is a peptidomimetic arginine analogue derived from the earlier lead compound, EG00229.

The critical distinction for researchers handling this compound is the potency differential

between EG01377 and its predecessors, and the stoichiometric correction required when

handling salt forms (e.g., 2HCl) versus the free base.

Key Performance Metrics (Free Base Equivalent)
Metric Value Context

IC50 (Binding) 609 nM (0.609 µM)
Inhibition of VEGF-A binding to

NRP1-b1 domain

Kd (Affinity) 1.32 µM
Surface Plasmon Resonance

(SPR) vs NRP1-b1

Selectivity > 30-fold Selective for NRP1 over NRP2

Bioavailability High
Suitable for in vivo

administration (IV/IP)
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Critical Note on Formulation: Reported IC50 values represent the molar concentration of the

active free base. Commercial preparations are often supplied as EG01377 2HCl

(Dihydrochloride salt).

MW (Free Base): ~586.7 g/mol

MW (2HCl Salt): ~659.6 g/mol

Correction Factor: When preparing molar stock solutions from the salt, ensure mass

calculations account for the ~12.4% mass difference.

Comparative Landscape: EG01377 vs. NRP1
Inhibitors
The following table contrasts EG01377 with the standard reference compound (EG00229),

peptide inhibitors, and emerging dual-target agents.

Table 1: Comparative Potency & Specificity
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Compound
Molecule
Type

IC50 (VEGF-
A/NRP1)

Kd
(Dissociatio
n Constant)

Selectivity
(NRP1 vs
NRP2)

Key
Advantages
/Limitations

EG01377

Small

Molecule

(Arg-mimetic)

609 nM 1.32 µM High

Best-in-class

potency for

specific

VEGF

blockade;

bioavailable;

validated in in

vivo tumor

models.

EG00229

Small

Molecule

(Arg-mimetic)

3.0 – 8.0 µM 5.1 µM Moderate

The "parent"

compound.

Lower

potency and

solubility

compared to

EG01377.

Used as a

reference

standard.

RPARPAR

Peptide

(CendR

motif)

~10 – 20 µM ~20 µM Low

Rapidly

degraded in

vivo; useful

primarily as a

biochemical

probe or

positive

control in FP

assays.

Tuftsin Endogenous

Peptide

> 30 µM ~30 µM Low Weak natural

ligand; acts

as an

immunomodu
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lator but poor

NRP1

antagonist.

PPNR-4 Dual Inhibitor ~24 nM* N/A
Low (Dual

Target)

Note: Dual

PARP1/NRP1

inhibitor.

Higher

potency but

lacks

specificity for

NRP1 alone;

targets DNA

repair

pathway

simultaneousl

y.

Data aggregated from Powell et al. (2018) and subsequent comparative studies.

Mechanistic Insight & Signaling Pathway
EG01377 functions by competitively occupying the b1 domain of NRP1.[1][2] This domain

contains a specific binding pocket for C-terminal Arginine (R) or Lysine (K) residues found in

VEGF-A165 (Exon 8) and the "CendR" motif of viral proteins (e.g., SARS-CoV-2 Spike).

By blocking this site, EG01377 prevents the formation of the NRP1-VEGF-VEGFR2 ternary

complex, thereby inhibiting downstream angiogenic signaling (pVEGFR2 Tyr1175

phosphorylation).

Pathway Visualization
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Figure 1: Mechanism of Action. EG01377 competitively inhibits the VEGF-A binding site on the

NRP1 b1 domain, preventing the sensitization of VEGFR2 and subsequent angiogenic

signaling.

Experimental Protocols for Validation
To verify the IC50 values of EG01377 in your own laboratory, the Fluorescence Polarization

(FP) Competition Assay is the gold standard. It is robust, self-validating, and high-throughput

compatible.
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Protocol: NRP1 Fluorescence Polarization Competition
Assay
Objective: Determine the IC50 of EG01377 by displacing a fluorescently labeled tracer (e.g.,

TMR-labeled VEGF exon 7/8 peptide) from the NRP1-b1 domain.

Reagents & Setup
Protein: Recombinant Human NRP1-b1 domain (residues 273–586).

Tracer: 5-TAMRA-labeled peptide (Sequence: 5-TAMRA-CDKPRR).

Buffer: PBS pH 7.4, 0.01% Tween-20 (to prevent non-specific binding).

Inhibitor: EG01377 (dissolved in DMSO).

Step-by-Step Workflow
Tracer Optimization (Kd Determination):

Titrate NRP1 protein (0 nM to 10 µM) against a fixed concentration of Tracer (10 nM).

Plot mP (milli-Polarization) vs. [Protein].

Select the [Protein] that yields ~60-80% of maximal binding for the competition assay.

Competition Assay:

Prepare Plate: Use black 384-well low-binding plates.

Add Reagents:

10 µL of NRP1 protein (at determined concentration).

10 µL of EG01377 (Serial dilution: 100 µM down to 0.1 nM).

10 µL of Tracer (Final conc: 10 nM).
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Incubation: Shake gently for 2 mins, then incubate for 30–60 mins at Room Temperature in

the dark.

Measurement:

Read Fluorescence Polarization (Excitation: 530 nm, Emission: 580 nm).

Analysis:

Convert raw mP values to % Inhibition.

Fit data to a 4-parameter logistic (4PL) equation to calculate IC50.

Assay Workflow Diagram
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Figure 2: Workflow for Fluorescence Polarization (FP) Competition Assay to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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